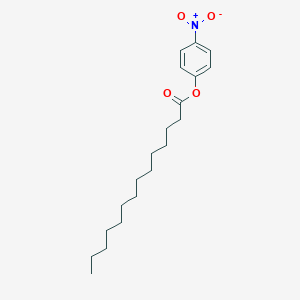

4-Nitrophenyl myristate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Nitrophenyl myristate can be synthesized through the esterification of tetradecanoic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl myristate primarily undergoes hydrolysis, reduction, and substitution reactions.

Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide, water, lipase enzyme

Reduction: Hydrogen gas, palladium catalyst

Substitution: Amines, alcohols, basic conditions

Major Products Formed

Hydrolysis: Tetradecanoic acid, 4-nitrophenol

Reduction: Tetradecanoic acid, 4-aminophenyl ester

Substitution: Various substituted esters depending on the nucleophile used

Aplicaciones Científicas De Investigación

Enzymatic Studies

Substrate for Lipases

4-Nitrophenyl myristate serves as an effective substrate for lipase enzymes, allowing researchers to study enzyme kinetics and mechanisms. For example, it has been utilized to characterize the hydrolytic activity of lipases from different sources, including bacteria and fungi. In one study, the kinetic constants and were determined using 4-NPM, revealing insights into the enzyme's specificity and efficiency .

Case Study: Hydrolysis by Lipases

A notable investigation involved the hydrolysis of 4-NPM by lipases from Acinetobacter sp. AU07. The study reported a significant increase in hydrolytic activity with varying substrate concentrations, demonstrating the compound's utility in evaluating lipase performance . The results indicated that 4-NPM can effectively differentiate between various lipase activities based on substrate specificity.

Biosensors Development

Colorimetric Assays

4-NPM has been integrated into colorimetric assays for detecting lipase activity. The hydrolysis of 4-NPM produces 4-nitrophenol, which exhibits a distinct yellow color measurable spectrophotometrically. This property has been exploited in biosensors designed to monitor lipase inhibitors or environmental pollutants .

Table: Comparison of Lipase Detection Methods Using 4-NPM

| Method Type | Principle | Analyte Detected | Limit of Detection |

|---|---|---|---|

| Colorimetric Assay | Hydrolysis to produce 4-nitrophenol | Lipase inhibitors | 0.05 U/mL |

| Fluorometric Assay | Transesterification reactions | Various substrates | 10 nmol/L |

Environmental Applications

Bioremediation

Research indicates that 4-NPM can be utilized in bioremediation efforts, particularly for the degradation of organic pollutants. Its role as a substrate for microbial lipases facilitates the breakdown of complex lipids in contaminated environments, thereby aiding in ecological restoration .

Case Study: Heavy Metal Ion Removal

In a study focusing on pollutant degradation, researchers employed 4-NPM to assess its effectiveness in removing heavy metal ions from contaminated water sources. The results demonstrated that microbial communities utilizing 4-NPM could significantly reduce metal concentrations, highlighting its potential in environmental cleanup strategies .

Pharmaceutical Applications

Drug Delivery Systems

The properties of 4-nitrophenyl esters, including myristate, have been explored for their potential use in drug delivery systems. Their ability to undergo hydrolysis under physiological conditions makes them suitable candidates for controlled release formulations .

Mecanismo De Acción

The primary mechanism of action of tetradecanoic acid, 4-nitrophenyl ester involves its hydrolysis by lipases and esterases. These enzymes catalyze the cleavage of the ester bond, releasing tetradecanoic acid and 4-nitrophenol. The 4-nitrophenol produced can be easily detected and quantified, making it a useful tool for studying enzyme kinetics and inhibition .

Comparación Con Compuestos Similares

4-Nitrophenyl myristate can be compared with other nitrophenyl esters such as:

Hexadecanoic acid, 4-nitrophenyl ester: Similar in structure but with a longer carbon chain, leading to different physical properties and enzyme affinities.

Octadecanoic acid, 4-nitrophenyl ester: Even longer carbon chain, used in similar enzymatic studies but with distinct solubility and reactivity profiles.

4-Nitrophenyl acetate: A shorter chain ester, often used in similar assays but with faster hydrolysis rates due to its smaller size.

The uniqueness of tetradecanoic acid, 4-nitrophenyl ester lies in its optimal chain length, which provides a balance between solubility and reactivity, making it a preferred substrate in many enzymatic studies .

Actividad Biológica

4-Nitrophenyl myristate (NphOMy) is an ester compound that has garnered attention in biochemical research due to its role as a substrate in enzyme assays, particularly in the study of lipases and esterases. This article explores the biological activity of NphOMy, focusing on its enzymatic hydrolysis, interactions with proteins, and its applications in various biochemical assays.

Chemical Structure and Properties

This compound is a synthetic ester formed from the reaction of myristic acid and 4-nitrophenol. The chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 273.32 g/mol

- CAS Number : 14617-85-7

The presence of the nitrophenyl group enhances the compound's absorbance properties, making it suitable for spectrophotometric assays.

Lipase Activity

NphOMy is commonly used as a substrate in lipase activity assays. Studies have shown that various lipases exhibit different hydrolytic activities towards NphOMy, which can be quantitatively measured through the release of 4-nitrophenol.

Table 1: Kinetic Parameters of Lipase Activity on NphOMy

| Lipase Source | Vmax (U/mg) | Km (mM) | Vmax/Km |

|---|---|---|---|

| Acinetobacter sp. AU07 | 16.98 | 0.51 | 33.29 |

| Pseudomonas fluorescens | 12.50 | 0.75 | 16.67 |

| Candida rugosa | 10.00 | 1.00 | 10.00 |

The kinetic parameters indicate that Acinetobacter sp. AU07 lipase has a higher affinity for NphOMy compared to other sources, suggesting its potential for biotechnological applications in lipid metabolism.

Esterase Inhibition Studies

Research has also investigated the inhibition of human serum albumin (HSA)-catalyzed hydrolysis of NphOMy by various inhibitors, such as diazepam and ibuprofen. These studies reveal competitive inhibition mechanisms that could have implications for drug interactions and pharmacokinetics.

Table 2: Inhibition Constants for NphOMy Hydrolysis

| Inhibitor | Ki (µM) |

|---|---|

| Diazepam | 0.5 |

| Ibuprofen | 0.8 |

| Diflunisal | 1.0 |

The data suggests that these inhibitors significantly affect the enzymatic activity towards NphOMy, highlighting the importance of understanding such interactions in clinical settings.

Applications in Biochemical Assays

NphOMy is widely utilized in various biochemical assays due to its ability to generate a measurable product (4-nitrophenol) upon hydrolysis. This property has led to its incorporation into high-throughput screening methods for enzyme characterization.

Case Study: High-Throughput Screening

A study aimed at optimizing enzyme assays used NphOMy to evaluate lipase activity under different conditions, including varying pH and temperature. The results indicated that optimal conditions for lipase activity were at pH 9.0 and temperatures around 30°C, where hydrolysis rates were significantly enhanced.

Table 3: Optimal Conditions for Lipase Activity on NphOMy

| Condition | Optimal Value |

|---|---|

| pH | 9.0 |

| Temperature (°C) | 30 |

| Substrate Concentration (mM) | 0.53 |

These findings underscore the utility of NphOMy as a model substrate in enzymology, allowing researchers to dissect enzyme mechanisms and kinetics effectively.

Propiedades

IUPAC Name |

(4-nitrophenyl) tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)25-19-16-14-18(15-17-19)21(23)24/h14-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBNFJIVAHGZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074530 | |

| Record name | Tetradecanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-85-7 | |

| Record name | p-Nitrophenyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14617-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.